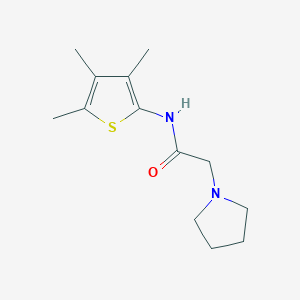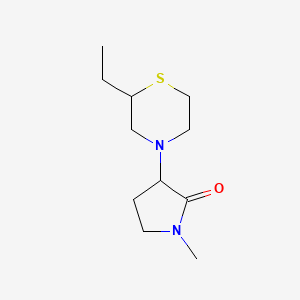
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, also known as TPA or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The exact mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function and memory. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide may also work by modulating the activity of certain enzymes and receptors in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide can improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is its potential as a therapeutic agent for cognitive disorders and neurodegeneration. However, there are also limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, including its cost and limited availability. Additionally, more research is needed to fully understand the safety and efficacy of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in humans.
Direcciones Futuras
There are several potential future directions for research on 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, including investigating its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders, as well as exploring its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide and its potential side effects in humans.
In conclusion, 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been shown to improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. While there are limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, its potential as a therapeutic agent for cognitive disorders and neurodegeneration warrants further research.
Métodos De Síntesis
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is synthesized through the reaction of N-phenylacetyl-L-prolylglycine with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with 3,4,5-trimethylthiophene-2-amine to yield 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to improve cognitive function and memory in animal models, making it a potential therapeutic agent for Alzheimer's disease and other cognitive disorders. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been investigated for its potential anti-inflammatory and antioxidant properties, as well as its ability to protect against neurodegeneration.
Propiedades
IUPAC Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-9-10(2)13(17-11(9)3)14-12(16)8-15-6-4-5-7-15/h4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJZPQWFIAUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)NC(=O)CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)


![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)


![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)